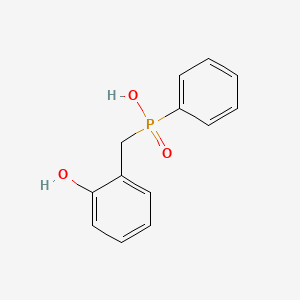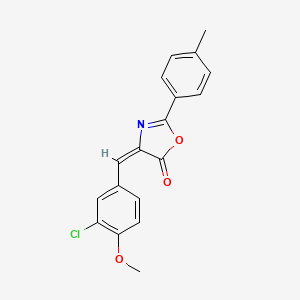![molecular formula C17H16N4O2 B5183735 N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide](/img/structure/B5183735.png)
N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide (MQPA) is a small molecule inhibitor that has shown potential in various scientific research applications. It is a pyridazinecarboxamide derivative that has been synthesized and extensively studied for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide works by binding to the active site of the target enzyme or protein, thereby inhibiting its activity. It has been shown to bind to the S1 pocket of thrombin and factor Xa, thereby preventing the cleavage of fibrinogen and prothrombin, respectively. Additionally, it has been shown to bind to the catalytic domain of MMPs, thereby preventing the degradation of extracellular matrix proteins.
Biochemical and physiological effects:
N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit platelet aggregation and thrombus formation, thereby potentially reducing the risk of thromboembolic events. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the activity of MMPs, which play a role in inflammation and tissue remodeling.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide in lab experiments is its specificity for the target enzyme or protein. It has been shown to have minimal off-target effects, thereby reducing the risk of unwanted side effects. Additionally, it has a relatively simple synthesis method, which makes it accessible for use in various research applications. One limitation of using N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
Orientations Futures
There are various future directions for the use of N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide in scientific research. One potential direction is its use in the development of novel therapeutics for thromboembolic events and inflammatory diseases. Additionally, it has potential use in the development of diagnostic tools for the detection of MMP activity in various pathologies. Further studies are needed to fully understand the potential of N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide in these applications.
Méthodes De Synthèse
N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide can be synthesized through a multi-step process involving the reaction of 8-methoxy-5-quinoline carboxaldehyde with N-methyl-N-(4-pyridinylmethyl)amine followed by cyclization with hydrazine hydrate and acetic anhydride. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide has been extensively studied for its potential use as an inhibitor of various enzymes and proteins. It has shown potential in inhibiting the activity of serine proteases, including thrombin, factor Xa, and trypsin. Additionally, it has been studied for its potential use in inhibiting the activity of matrix metalloproteinases (MMPs), which play a role in various pathologies such as cancer and inflammation.
Propriétés
IUPAC Name |
N-[(8-methoxyquinolin-5-yl)methyl]-N-methylpyridazine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-21(17(22)12-7-9-19-20-10-12)11-13-5-6-15(23-2)16-14(13)4-3-8-18-16/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZZOXCGLYMVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C2C=CC=NC2=C(C=C1)OC)C(=O)C3=CN=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5183661.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5183668.png)
![2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5183670.png)

![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5183680.png)
![8-[(2-aminoethyl)amino]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5183716.png)
![N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B5183723.png)
![5-bromo-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B5183727.png)
![2-[(4-ethoxy-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5183739.png)
![2-(4-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5183746.png)

![N~1~-cyclohexyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183748.png)